3,4-Dihydroxybenzylamine

Catalog No.
S8055422
CAS No.
37491-68-2
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroxybenzylamine

CAS Number

37491-68-2

Product Name

3,4-Dihydroxybenzylamine

IUPAC Name

4-(aminomethyl)benzene-1,2-diol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2

InChI Key

YFMPSMITLLBENU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN)O)O

Canonical SMILES

C1=CC(=C(C=C1CN)O)O

3,4-dihydroxybenzylamine is a member of catechols.

DHBA as a Dopamine Analog

DHBA is structurally similar to dopamine, a neurotransmitter important for movement, motivation, and reward. Both molecules share a catechol group (two hydroxyl groups attached to a benzene ring) and an amine group. Because of this similarity, DHBA can act as an alternative substrate for some of the enzymes involved in dopamine metabolism .

Researchers have studied DHBA in the context of understanding dopamine breakdown and potential therapies for dopamine-related disorders like Parkinson's disease. For instance, studies have investigated how enzymes like semicarbazide-sensitive amine oxidase break down DHBA compared to dopamine .

DHBA as a Precursor for Polymers

DHBA can undergo a process called oxidative polymerization, where it forms chains linked together. This polymer, called poly(3,4-dihydroxybenzylamine) (PDHBA), shares some properties with another well-studied polymer, polydopamine (PDA), which is derived from dopamine .

3,4-Dihydroxybenzylamine is an organic compound belonging to the catecholamine family, characterized by its dual hydroxyl groups on a benzene ring and an amino group. Its chemical formula is C7H9NO2C_7H_9NO_2, and it is also known by its IUPAC name, 4-(aminomethyl)benzene-1,2-diol. The compound has a molecular weight of approximately 139.15 g/mol and is recognized for its structural similarity to dopamine, which allows it to act as an alternative substrate for various biological processes in the brain .

  • Oxidation: When oxidized, it can form various products including quinones. For instance, the enzyme mushroom tyrosinase catalyzes the oxidation of 3,4-dihydroxybenzylamine to produce aminomethyl-o-benzoquinone. This compound further transforms into 3,4-dihydroxybenzaldehyde .
  • Polymerization: The compound can participate in oxidative polymerization reactions, forming polymers similar to polydopamine due to its catechol and amino functionalities .
  • Michael Addition and Schiff Base Formation: It readily reacts with amine- and thiol-containing molecules through Michael-type addition and Schiff base reactions, showcasing its versatility in organic synthesis .

3,4-Dihydroxybenzylamine exhibits significant biological activity:

  • Neurotransmitter Activity: As a precursor to dopamine, it plays a role in neurotransmission and can influence various neurological functions .
  • Cytotoxicity: The oxidation products of 3,4-dihydroxybenzylamine have been shown to exhibit cytotoxic effects on melanoma cells, indicating potential implications in cancer research .
  • Antioxidant Properties: The compound's structure allows it to act as an antioxidant, scavenging free radicals and potentially offering neuroprotective benefits .

Several methods are available for synthesizing 3,4-dihydroxybenzylamine:

  • Reduction of 3,4-Dihydroxybenzaldehyde: This method involves the reduction of 3,4-dihydroxybenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Direct Amination: Another approach is the direct amination of catechol derivatives with ammonia or amine sources under appropriate conditions.
  • Chemical Modification of Dopamine: Given its structural similarity to dopamine, modifications can be made to dopamine itself to yield 3,4-dihydroxybenzylamine .

The applications of 3,4-dihydroxybenzylamine span several fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals related to neurological disorders.
  • Materials Science: Its ability to form polymers makes it useful in creating coatings and films that mimic natural materials like melanin.
  • Biochemistry: It is utilized in biochemical assays as a substrate for enzymes involved in catecholamine metabolism .

Research has indicated that 3,4-dihydroxybenzylamine interacts with various biological molecules:

  • Enzyme Substrates: It acts as an alternative substrate for enzymes such as tyrosinase and other oxidases involved in dopamine metabolism.
  • Metal Chelation: The compound exhibits strong metal-chelating properties, which can influence metal ion availability in biological systems and may have implications for neurodegenerative diseases where metal dysregulation occurs .

Several compounds share structural similarities with 3,4-dihydroxybenzylamine. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
DopamineHydroxyl groups on benzeneNeurotransmitter with significant roles
TyramineSingle hydroxyl groupPrecursor for neurotransmitters
3-HydroxytyramineHydroxyl group on benzeneActive in neurotransmission
NorepinephrineHydroxyl groups plus amineHormonal function in stress response

3,4-Dihydroxybenzylamine stands out due to its dual hydroxyl groups which enhance its reactivity compared to tyramine and its role as a precursor not only for dopamine but also in polymer chemistry akin to polydopamine .

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Heavy Atom Count

10

Related CAS

37491-68-2 (Parent)
16290-26-9 (hydrobromide)

Dates

Last modified: 11-23-2023

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